molecular formula C8H5BrF2O2 B15298218 2-Bromo-3-(difluoromethoxy)benzaldehyde CAS No. 1936671-21-4

2-Bromo-3-(difluoromethoxy)benzaldehyde

Cat. No.: B15298218
CAS No.: 1936671-21-4
M. Wt: 251.02 g/mol
InChI Key: FGONVRDQFBACMH-UHFFFAOYSA-N
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Description

2-Bromo-3-(difluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H5BrF2O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom and a difluoromethoxy group. This compound is used as an intermediate in the synthesis of various complex molecules and has applications in pharmaceuticals, agrochemicals, and material sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(difluoromethoxy)benzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(difluoromethoxy)benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Catalysts like palladium complexes are used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzaldehydes, while oxidation and reduction yield carboxylic acids and alcohols, respectively .

Scientific Research Applications

2-Bromo-3-(difluoromethoxy)benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-(difluoromethoxy)benzaldehyde depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The bromine and difluoromethoxy groups can also influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-(difluoromethoxy)benzaldehyde is unique due to the presence of both bromine and difluoromethoxy groups, which confer distinct chemical properties and reactivity. The difluoromethoxy group, in particular, can enhance the compound’s stability and influence its interactions with other molecules, making it valuable in various synthetic and research applications .

Properties

CAS No.

1936671-21-4

Molecular Formula

C8H5BrF2O2

Molecular Weight

251.02 g/mol

IUPAC Name

2-bromo-3-(difluoromethoxy)benzaldehyde

InChI

InChI=1S/C8H5BrF2O2/c9-7-5(4-12)2-1-3-6(7)13-8(10)11/h1-4,8H

InChI Key

FGONVRDQFBACMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)F)Br)C=O

Origin of Product

United States

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